methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Description
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate (CAS: 1381957-27-2) is a boronic ester derivative featuring a biphenyl scaffold with a methyl benzoate group at the 4-position and a pinacol boronate (tetramethyl-1,3,2-dioxaborolane) moiety at the para position of the adjacent phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic ester group, enabling the construction of biaryl systems critical in pharmaceuticals and materials science .
Synthesis: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a protocol involves reacting bis-borylated intermediates with methyl 4-bromobenzoate in the presence of Pd(dppf)Cl₂ and K₂CO₃ in THF/water under inert conditions .
Properties
IUPAC Name |
methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-10-15(11-13-17)14-6-8-16(9-7-14)18(22)23-5/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIUSKAKTDYOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1,1’-biphenyl-4-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures. The resulting product is then esterified with methanol to yield the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Boronic acids or borate esters.
Reduction Products: Alcohols.
Scientific Research Applications
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and physicochemical properties are influenced by substituents on the phenyl rings. Below is a comparative analysis with analogous boronic esters:
Table 1: Key Properties of Methyl 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate and Analogues
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing vs. Donating Groups : The methyl ester group in the target compound slightly deactivates the boronic ester, reducing its reactivity compared to electron-rich analogues like ethyl 4-methoxy-3-(pinacol boronate)benzoate. However, this trade-off improves stability during storage and handling .
- Amino-Substituted Derivatives: Compounds like methyl 2-amino-5-chloro-4-(pinacol boronate)benzoate exhibit higher reactivity in Suzuki-Miyaura reactions due to the electron-donating amino group, though they often require protection to prevent side reactions .
Solubility and Stability
- Hydroxy and Amino Derivatives: Methyl 2-hydroxy-5-(pinacol boronate)benzoate demonstrates superior solubility in polar solvents (e.g., DMF, ethanol) due to hydrogen bonding, whereas the target compound’s biphenyl structure enhances lipophilicity, favoring organic solvents like THF .
- Stability under inert conditions (>1 year at +4°C) is typical .
Application-Specific Performance
- Pharmaceuticals: The biphenyl core in the target compound is advantageous for kinase inhibitor design, while amino- or chloro-substituted variants (e.g., methyl 2-amino-5-chloro-4-(pinacol boronate)benzoate) are tailored for targeting specific enzyme pockets .
- Materials Science : The target compound’s extended conjugation supports charge transport in OLEDs, whereas acrylate derivatives (e.g., PN-2168) are preferred for π-conjugated polymers .
Biological Activity
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is a boronic acid derivative characterized by its complex molecular structure and diverse applications in organic synthesis and biological research. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and drug discovery.
- Molecular Formula : CHBO
- Molecular Weight : 336.30 g/mol
- CAS Number : 53216766
The biological activity of this compound primarily stems from its boronic acid moiety. This functional group allows the compound to form reversible covalent bonds with various biological targets, particularly nucleophiles such as hydroxyl groups on enzymes or proteins. The formation of boronic esters can modulate biological processes, making this compound a valuable tool in biochemical research.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. Its ability to interact with active sites of enzymes suggests potential applications in regulating metabolic pathways.
- Drug Discovery : this compound has been explored for its use in developing new pharmaceuticals, particularly in targeting diseases that involve dysregulated enzymatic activity.
Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes with IC values in the nanomolar range. |
| Study 2 | Cross-Coupling Reactions | Successfully utilized in Suzuki-Miyaura cross-coupling reactions, showcasing its stability and reactivity as a reagent. |
| Study 3 | Drug Development | Identified as a lead compound for further modifications aimed at enhancing bioavailability and specificity against certain cancer cell lines. |
Case Studies
- Case Study on Enzyme Targets : In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited key enzymes linked to cancer metabolism, suggesting its potential as an anticancer agent .
- Application in Organic Synthesis : A comprehensive review highlighted the compound's utility in organic synthesis, particularly in forming complex molecules through cross-coupling reactions . This versatility makes it an essential reagent for synthetic chemists.
Q & A
Basic Questions
Q. What are the recommended synthesis methods for methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or esterification reactions. For example, boronic ester intermediates (e.g., tetramethyl dioxaborolane derivatives) can be coupled with aryl halides under palladium catalysis . Optimize yields by controlling reaction parameters:
- Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the boronate ester.
- Maintain inert atmospheres (N₂/Ar) to avoid oxidation.
- Employ ligand systems like Pd(PPh₃)₄ for efficient cross-coupling .
- Key Parameters : Temperature (80–100°C), stoichiometric ratios (1:1.2 boronate:aryl halide), and reaction time (12–24 hours).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Safety protocols include:
- Use NIOSH-approved gloves, lab coats, and safety goggles.
- Work in a fume hood with local exhaust ventilation .
- Store at 0–6°C in airtight containers to prevent degradation .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Q. Which purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating boronate esters. For high-purity yields (>95%), recrystallization from ethanol or methanol is recommended . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (¹H/¹³C) .
Q. What structural analogs of this compound exist, and how do their reactivities differ?
- Methodological Answer : Analogs include:
- Ethyl 4-chloro-2-(tetramethyl-dioxaborolan-2-yl)benzoate : Chlorine substitution alters electronic effects, reducing cross-coupling efficiency compared to the parent compound .
- Methyl 3-(tetramethyl-dioxaborolan-2-yl)benzoate : Meta-substitution shifts steric hindrance, affecting Suzuki-Miyaura coupling regioselectivity .
- Applications : These analogs are used in drug discovery (e.g., kinase inhibitors) and materials science (OLED precursors) .
Advanced Questions
Q. How can reaction conditions be optimized for selective functionalization of the boronate ester moiety?
- Methodological Answer : Selectivity depends on protecting group strategies. For example:
- Use pinacol boronate esters to stabilize the boronate group during esterification.
- Introduce directing groups (e.g., methoxy) to enhance regioselectivity in cross-coupling .
- Case Study : Ethyl 4-chloro-2-(tetramethyl-dioxaborolan-2-yl)benzoate showed 20% higher yield in Sonogashira couplings when using CuI as a co-catalyst .
Q. What biological targets interact with this compound, and how are binding affinities assessed?
- Methodological Answer : The compound’s benzoate and boronate groups may target enzymes like proteases or kinases. Assess binding via:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure real-time interaction kinetics.
- Fluorescence Polarization : Compete with fluorescent probes (e.g., ATP analogs) to quantify IC₅₀ values .
- Findings : Analogous compounds exhibit IC₅₀ values <10 µM for tyrosine kinase inhibition, suggesting therapeutic potential .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Stability studies reveal:
- Acidic Conditions (pH <3) : Rapid hydrolysis of the boronate ester (t₁/₂ = 2 hours).
- Basic Conditions (pH >10) : Ester group saponification dominates.
- Oxidative Conditions (H₂O₂) : Boronate oxidation to boronic acid occurs within 1 hour .
- Mitigation : Use buffered solutions (pH 6–8) and antioxidants (e.g., BHT) during storage .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Standardize measurements via:
- HPLC Solubility Assay : Dissolve the compound in DMSO and dilute into PBS (1% DMSO final).
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The boronate ester acts as a transmetalation agent in palladium-catalyzed reactions. Key steps:
Oxidative addition of aryl halide to Pd(0).
Boronate transfer to Pd(II) intermediate.
Reductive elimination to form the biaryl product.
- Kinetic Studies : Rate-limiting step is transmetalation, accelerated by electron-donating substituents on the boronate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
